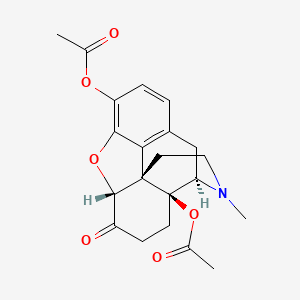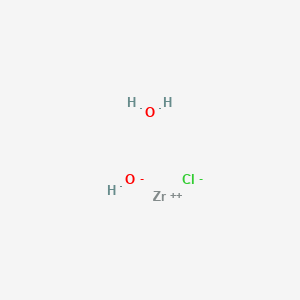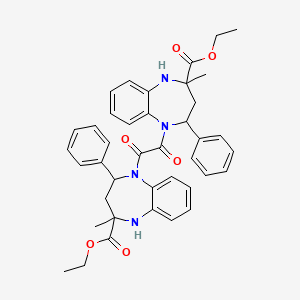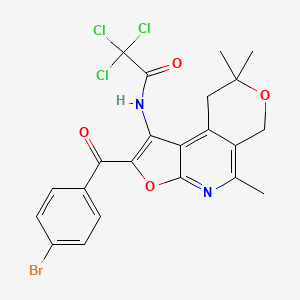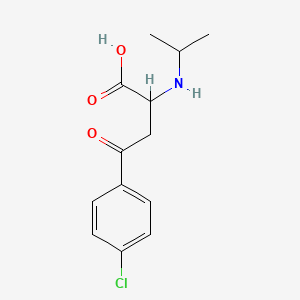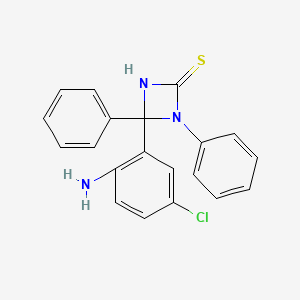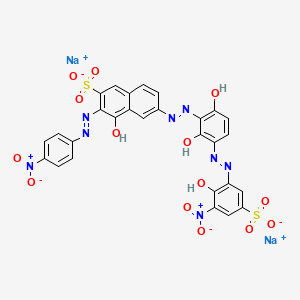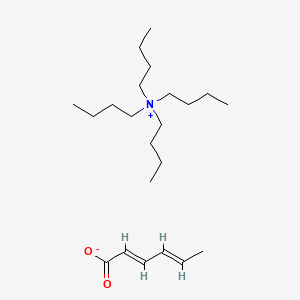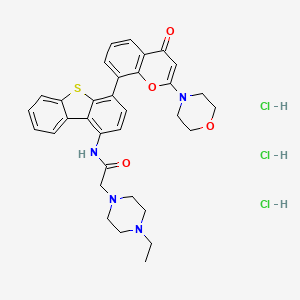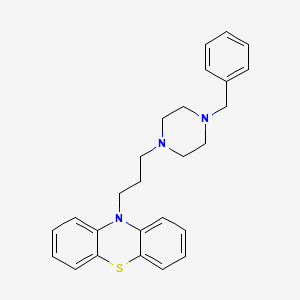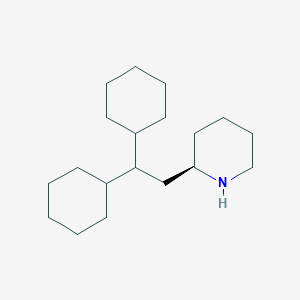
2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. It is synthesized by polymerizing 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid and then combining it with 2-amino-2-(hydroxymethyl)-1,3-propanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The polymerization process typically requires the use of initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiators and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer properties. After polymerization, the compound is combined with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in tissue engineering scaffolds.
Industry: Applied in the production of adhesives, sealants, and surface coatings due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, octadecyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol exhibits unique properties such as enhanced biocompatibility, improved chemical resistance, and superior adhesive properties. These characteristics make it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
167078-17-3 |
|---|---|
Molekularformel |
C29H57NO7 |
Molekulargewicht |
531.8 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-4(1-6,2-7)3-8;1-2-3(4)5/h2,4-20H2,1,3H3;6-8H,1-3,5H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
CHLSUOBNTZMZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(CO)(CO)N)O |
Verwandte CAS-Nummern |
167078-17-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


